molecular formula C12H8Cl2N4O B1462375 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 125240-57-5

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1462375
CAS No.: 125240-57-5
M. Wt: 295.12 g/mol
InChI Key: NBGZIYOCPHNYOG-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H8Cl2N4O and its molecular weight is 295.12 g/mol. The purity is usually 95%.
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Biological Activity

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known by its CAS number 125240-57-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.

  • Molecular Formula : C12H8Cl2N4O
  • Molecular Weight : 295.12 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Anticancer Properties

Research has indicated that compounds containing a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa (cervical)5.2Inhibition of EPH receptor signaling
MCF7 (breast)3.8Induction of apoptosis via caspase activation
A549 (lung)4.5Targeting MAPK pathway

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes that play crucial roles in cancer progression and other diseases. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis.

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Dihydrofolate Reductase (DHFR)2.3
Protein Kinase B (AKT)1.9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Tyrosine Kinases : The compound inhibits receptor tyrosine kinases involved in cell signaling pathways that regulate cell division and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Another research effort focused on lung cancer cells revealed that the compound inhibited tumor growth in vivo when administered in a murine model, suggesting its potential for development as a therapeutic agent .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-8-2-1-7(10(14)3-8)5-18-11-9(4-17-18)12(19)16-6-15-11/h1-4,6H,5H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGZIYOCPHNYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.